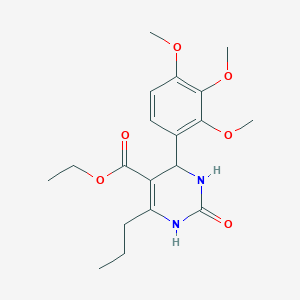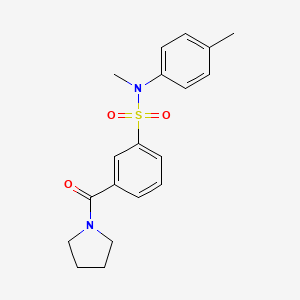![molecular formula C26H38N4O4 B5202110 N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}](/img/structure/B5202110.png)
N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}, commonly known as HMBU, is a chemical compound used in scientific research. It is a urea derivative that has been found to have various biochemical and physiological effects. The purpose of
Wirkmechanismus
HMBU acts as a positive allosteric modulator of the GABA(A) receptor by binding to a site on the receptor that is distinct from the site where GABA binds. This binding enhances the receptor's response to GABA, leading to an increase in the inhibitory neurotransmission mediated by the GABA(A) receptor. This increase in inhibitory neurotransmission has been found to have various physiological effects, such as sedation, anxiolysis, and anticonvulsant activity.
Biochemical and Physiological Effects:
HMBU has been found to have various biochemical and physiological effects, such as sedation, anxiolysis, and anticonvulsant activity. These effects are mediated by the enhancement of inhibitory neurotransmission mediated by the GABA(A) receptor. HMBU has also been found to have analgesic properties, which may be due to its ability to enhance the activity of opioid receptors.
Vorteile Und Einschränkungen Für Laborexperimente
HMBU has several advantages for lab experiments, including its ability to enhance the activity of the GABA(A) receptor, which is a key target for many drugs used in the treatment of various neurological and psychiatric disorders. HMBU is also relatively easy to synthesize and has a low toxicity profile. However, HMBU has some limitations, including its limited solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on HMBU. One area of interest is the development of new drugs that target the GABA(A) receptor using HMBU as a lead compound. Another area of interest is the investigation of the role of the GABA(A) receptor in various neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and schizophrenia. Finally, there is interest in the development of new methods for synthesizing HMBU and other urea derivatives with similar properties.
Synthesemethoden
HMBU can be synthesized using a two-step process. The first step involves the reaction of 4-methoxyphenethylamine with hexanedioyl dichloride to form N,N'-1,6-hexanediylbis[N-(4-methoxyphenyl)ethyl]urea. The second step involves the reduction of the resulting product with sodium borohydride to form HMBU.
Wissenschaftliche Forschungsanwendungen
HMBU has been used in various scientific research applications, including as a tool for studying the function of the GABA(A) receptor, which is a neurotransmitter receptor in the brain. HMBU has been found to be a positive allosteric modulator of the GABA(A) receptor, which means that it enhances the receptor's response to the neurotransmitter GABA. This property of HMBU has been used to study the role of the GABA(A) receptor in various physiological processes, such as sleep, anxiety, and memory.
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[6-[2-(4-methoxyphenyl)ethylcarbamoylamino]hexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O4/c1-33-23-11-7-21(8-12-23)15-19-29-25(31)27-17-5-3-4-6-18-28-26(32)30-20-16-22-9-13-24(34-2)14-10-22/h7-14H,3-6,15-20H2,1-2H3,(H2,27,29,31)(H2,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWQAVPFJSZKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCCCCCNC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Hexane-1,6-diylbis{3-[2-(4-methoxyphenyl)ethyl]urea} | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,6-dimethoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5202035.png)
![4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5202042.png)
![N-[4-({[3-(benzylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5202054.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5202067.png)
![N-({1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5202068.png)
![1-cyclohexyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5202085.png)


![2-bromo-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5202113.png)
![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5202120.png)
![3-(4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5202123.png)
![N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5202131.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B5202134.png)